molecular formula C11H9FN2O B6329942 4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% CAS No. 1110656-74-0

4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95%

Cat. No. B6329942
CAS RN: 1110656-74-0
M. Wt: 204.20 g/mol
InChI Key: HMINDAQCJZTXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% (4-AP-2FP) is a synthetic compound with a wide range of applications in the scientific research field. It is a white powder with a melting point of 132-135 °C and a purity of 95%. 4-AP-2FP is widely used in the synthesis of organic compounds, as well as in the study of the biochemical and physiological effects of various substances.

Scientific Research Applications

4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, such as benzimidazoles and pyridines. It is also used in the study of the biochemical and physiological effects of various substances, such as drugs and hormones. In addition, 4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% is used in the synthesis of polymers and other materials for use in biomedical applications.

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% is not fully understood. However, it is believed to act as a proton donor, donating a proton to the substrate molecule to form an intermediate compound. This intermediate compound can then undergo further reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% are not well understood. However, it is believed to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. In addition, it has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% is its ease of synthesis and availability. It is also relatively inexpensive, making it an attractive option for researchers. However, its mechanism of action is not fully understood and it has a limited range of applications. In addition, it is not suitable for use in humans due to its potential toxicity.

Future Directions

The future of 4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% is promising. Further research is needed to better understand its mechanism of action and to identify new applications for it. In addition, further research is needed to investigate its potential toxicity and to develop safer methods of synthesis and use. Additionally, research into the potential therapeutic uses of 4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95%, such as in the treatment of certain diseases, is needed. Finally, research into the use of 4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% as a tool for drug discovery is also needed.

Synthesis Methods

4-(6-Aminopyridin-3-yl)-2-fluorophenol, 95% can be synthesized by a two-step process. The first step is the reaction of 6-aminopyridine with 2-fluorophenol in an anhydrous solvent such as dichloromethane. The second step is the purification of the reaction product by recrystallization from a suitable solvent such as methanol.

properties

IUPAC Name

4-(6-aminopyridin-3-yl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-9-5-7(1-3-10(9)15)8-2-4-11(13)14-6-8/h1-6,15H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMINDAQCJZTXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)N)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Aminopyridin-3-YL)-2-fluorophenol

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